(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide: has been investigated for its antibacterial potential. In a study by Zhang et al., a series of novel triazolo [4,3-a]pyrazine derivatives (including this compound) were synthesized and evaluated for in vitro antibacterial activity . Notably, compound 2e demonstrated superior antibacterial effects against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, comparable to the first-line antibacterial agent ampicillin. Further exploration of its structure–activity relationship is ongoing.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
Mechanism of Action
Target of Action
The primary target of (2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
The compound’s interaction with the bacterium likely results in changes that inhibit the bacterium’s growth or survival .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to downstream effects that inhibit the bacterium’s growth or survival .
Result of Action
The result of the compound’s action is a significant inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its potent anti-tubercular activity . This suggests that the compound could potentially be effective in the treatment of tuberculosis.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-8-11(14(16)19)7-10-1-3-12(4-2-10)20-13-9-17-5-6-18-13/h1-7,9H,(H2,16,19)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPMSEYMNZQWNH-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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